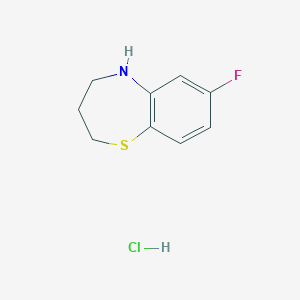

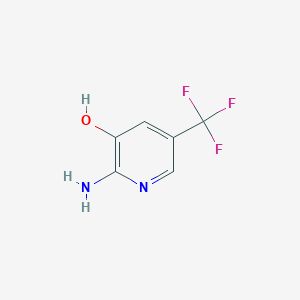

![molecular formula C10H12IN3 B1528393 2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1312413-79-8](/img/structure/B1528393.png)

2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine

Vue d'ensemble

Description

The compound “2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine” belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds that contain a pyridine ring fused with a 1,2,4-triazole ring . They are known for their wide range of applications, from fluorescent materials to building blocks in supramolecular chemistry . They are also less studied in medicinal chemistry, although some examples include Ca 2+ channel inhibitors, blockers of α 1 -adrenoreceptors, and neural nitric oxide synthase inhibitors .

Synthesis Analysis

The synthesis of triazolopyridine derivatives involves various methods. One such method involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . Another method involves a one-pot process that gave 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine in 78% yield .Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule . In addition, X-ray diffraction studies can provide detailed information about the three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis

Triazolopyridine derivatives can undergo various chemical reactions. For instance, they can undergo SN2 reactions with various nucleophiles . They can also participate in palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives can be influenced by their specific structure. For instance, the azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa) .Applications De Recherche Scientifique

- Field: Medicinal Chemistry

- Application: A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity .

- Method: The compounds were synthesized and their structures were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

- Results: Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

- Field: Medicinal Chemistry

- Application: [1,2,4]Triazolo[1,5-d][1,2,4]triazines can be viewed as aza analogs of purine bases. Similar compounds often exhibit various types of biological activity .

- Method: The preparation of these compounds usually relies either on the build up of a triazine ring to a triazole ring or the construction of triazole ring on the basis of a triazine ring .

- Results: For example, the drug Triazavirin has shown good antiviral effect, while its deaza analog has been characterized with regard to antidiabetic activity .

Antibacterial Activity

Antiviral and Antidiabetic Activity

Safety And Hazards

The safety and hazards associated with triazolopyridine derivatives can vary depending on their specific structure. For instance, some compounds are very sensitive but exhibit excellent calculated detonation performance, suggesting strong possibilities for applications as primary explosives . Other compounds may cause eye and skin irritation and may be harmful if inhaled .

Orientations Futures

Triazolopyridine derivatives have a wide range of potential applications in various fields. For instance, they have been used as building blocks in supramolecular chemistry, fluorescent materials, and medicinal chemistry . They have also found application in the construction of bicyclic fused triazolium ionic liquids, which were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides . Future research could focus on exploring these and other potential applications of triazolopyridine derivatives.

Propriétés

IUPAC Name |

2-tert-butyl-6-iodo-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN3/c1-10(2,3)9-12-8-5-4-7(11)6-14(8)13-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWUSSZGJVKWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C=C(C=CC2=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

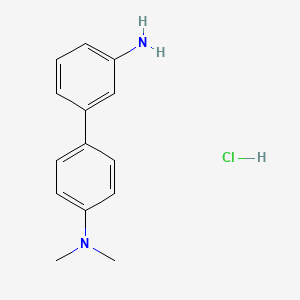

![Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride](/img/structure/B1528314.png)

![2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B1528333.png)